Product packaging for Fmoc-D-Dab(Ac)-OH(Cat. No.:CAS No. 2044709-82-0)

Fmoc-D-Dab(Ac)-OH

Cat. No.: B2377669
CAS No.: 2044709-82-0
M. Wt: 382.416
InChI Key: SULRDUFTKVHNDO-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dab(Ac)-OH, with the CAS Number 1220955-83-8, is a protected, non-proteogenic amino acid derivative essential for Solid-Phase Peptide Synthesis (SPPS) . It serves as a crucial building block for introducing the D-enantiomer of 2,4-diaminobutyric acid (D-Dab) with orthogonal side-chain protection into peptide sequences. The alpha-amine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is stable under acidic conditions but readily removed with a base, while the gamma-amine on the side chain is protected with an acetyl (Ac) group. This protection strategy is vital for constructing complex peptides that require selective modification at multiple sites, enabling the synthesis of peptides with tailored structures and properties . This compound is particularly valuable in pharmaceutical and biochemical research for the development of novel peptide-based therapeutics. Its application is evident in the design of specialized peptides, such as Melanocortin-4 Receptor (MC4R) agonists investigated for the treatment of conditions like obesity and diabetes . The use of the D-enantiomer enhances the metabolic stability of the resulting synthetic peptides, helping to overcome the inherent susceptibility of L-amino acids to proteolytic degradation. Researchers utilize this compound to create peptides with improved pharmacokinetic profiles, including prolonged in vivo half-life, which is a key objective in modern peptide drug development . The molecular formula of this compound is C21H22N2O5, and it has a molecular weight of 382.38 g/mol . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22N2O5 B2377669 Fmoc-D-Dab(Ac)-OH CAS No. 2044709-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13(24)22-11-10-19(20(25)26)23-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULRDUFTKVHNDO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc D Dab Ac Oh Integration in Advanced Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Regimens

The Fmoc/tBu strategy is the predominant method for SPPS, relying on the base-labile Fmoc group for temporary N-alpha protection and acid-labile groups for permanent side-chain protection. iris-biotech.denih.gov The integration of Fmoc-D-Dab(Ac)-OH into a growing peptide chain follows this iterative cycle of deprotection, activation, and coupling.

Achieving near-quantitative yield at each coupling step is critical for the synthesis of high-purity peptides. For non-standard amino acids like this compound, optimization of the coupling reaction is essential to overcome potential challenges and prevent the formation of deletion sequences or other impurities.

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free N-terminal amine of the resin-bound peptide requires the activation of the carboxyl group. Carbodiimides are common activators, with N,N'-diisopropylcarbodiimide (DIC) being widely used in SPPS due to the good solubility of its urea (B33335) byproduct. iris-biotech.de

To enhance reaction rates and, crucially, to suppress racemization, carbodiimide (B86325) activators are almost always used in conjunction with additives. sigmaaldrich.com

HOBt/DIC : The combination of 1-Hydroxybenzotriazole (HOBt) and DIC was a gold standard for decades. HOBt reacts with the activated amino acid to form an active ester, which is less prone to racemization and other side reactions.

Oxyma Pure/DIC : Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) has emerged as a superior alternative to HOBt. It provides higher coupling efficiency and significantly lower racemization, particularly in challenging couplings. sigmaaldrich.com For residues prone to racemization, such as cysteine, the use of DIC/Oxyma Pure has been shown to be highly effective. sigmaaldrich.comsigmaaldrich.com

Given the D-configuration of this compound, minimizing any potential for epimerization is important to maintain the stereochemical integrity of the final peptide. Therefore, the use of Oxyma Pure as an additive is generally recommended. Pre-activation of the amino acid with DIC/Oxyma for a few minutes before addition to the resin can further reduce side reactions.

Coupling SystemPrimary FunctionKey AdvantagesConsiderations
DIC / HOBtCarbodiimide activation with racemization suppressionEffective and historically widely used.Considered less effective at suppressing racemization than Oxyma Pure; HOBt has explosive properties when dry.
DIC / Oxyma PureCarbodiimide activation with superior racemization suppressionHigher coupling efficiency and lower racemization compared to HOBt. sigmaaldrich.com Non-explosive nature improves safety.Generally the preferred modern choice for minimizing epimerization. sigmaaldrich.com

Several strategies can be employed to mitigate steric hindrance:

Extended Reaction Times and Double Coupling : For difficult couplings, extending the reaction time to 2-4 hours or performing the coupling reaction twice (double coupling) can help drive the reaction to completion.

High-Molarity Reagents : Using a higher concentration of the activated amino acid and coupling reagents can increase the reaction rate.

Alternative Coupling Reagents : For extremely hindered couplings, more potent uronium or phosphonium (B103445) salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used, typically with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). pitt.edu

Low-Load Resins : Utilizing resins with a lower substitution level (e.g., 0.2-0.4 mmol/g) can reduce inter-chain interactions and aggregation, making reactive sites more accessible.

The physical conditions of the synthesis play a vital role in its success.

Reaction Time : Standard couplings are often complete within 30-60 minutes. However, as noted, hindered residues like this compound may require longer times, which should be confirmed by a qualitative monitoring method like the Kaiser test to ensure the absence of free primary amines.

Temperature : SPPS is typically conducted at ambient temperature. While increasing the temperature can accelerate slow reactions, it also increases the risk of side reactions, including racemization and degradation of sensitive moieties. Its use should be approached with caution.

Resin Swelling : The solid support must be fully solvated to be accessible for chemical reactions. N,N-dimethylformamide (DMF) is the most common solvent for Fmoc-SPPS as it is an excellent solvent for protected amino acids and effectively swells the polystyrene-based resins typically used. acs.org Inadequate swelling results in buried reactive sites and dramatically reduced coupling efficiency. Therefore, ensuring the resin is fully swollen before the first coupling and is maintained in a swollen state throughout the synthesis is critical.

Orthogonal protection schemes are fundamental to modern chemical synthesis, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.dewikipedia.org The Fmoc/tBu strategy is a classic example of this principle.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino (N-alpha) function in this synthetic strategy. researchgate.net Its utility is defined by a distinct set of properties that make it ideal for iterative peptide synthesis.

Base-Labile Cleavage : The Fmoc group is quantitatively removed under mild basic conditions, most commonly with a 20% solution of a secondary amine like piperidine (B6355638) in DMF. iris-biotech.descielo.org.mx The deprotection occurs via a β-elimination mechanism. scielo.org.mx

Orthogonality : The key to the Fmoc strategy is its stability under the acidic conditions used to cleave the final peptide from the resin and remove most permanent side-chain protecting groups (e.g., tBu, Boc, Trt). numberanalytics.com The N-γ-acetyl (Ac) group on the diaminobutyric acid side chain is stable to both the basic conditions of Fmoc removal and the standard acidic conditions of final cleavage, making it a permanent modification in this context.

Reaction Monitoring : The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance, which can be used to quantitatively monitor the reaction, a feature that is particularly useful in automated peptide synthesizers. nih.gov

PropertyDescription
FunctionTemporary protection of the N-alpha amine of the amino acid.
Cleavage ConditionBase-labile; typically removed with 20% piperidine in DMF. iris-biotech.de
StabilityStable to acidic conditions (e.g., TFA) used for final peptide cleavage and side-chain deprotection of groups like Boc and tBu. numberanalytics.com
OrthogonalityAllows for selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups. wikipedia.org

Strategic Use of Orthogonal Protecting Groups

Stability and Selective Cleavage of the Acetyl (Ac) Side-Chain Protection

The acetyl (Ac) group serves as a permanent protecting group for the γ-amino function of the D-diaminobutyric acid (D-Dab) side chain. Its stability under the conditions required for the removal of the temporary N-α-Fmoc group is a critical aspect of its utility in solid-phase peptide synthesis (SPPS). The Ac group is generally stable to the basic conditions used for Fmoc deprotection, typically a solution of 20% piperidine in dimethylformamide (DMF). This orthogonality ensures that the side chain remains protected throughout the iterative process of peptide chain elongation.

However, the complete removal of the Ac group, along with other acid-labile side-chain protecting groups, is typically achieved during the final cleavage of the peptide from the resin support. This is accomplished using strong acid cocktails, most commonly containing trifluoroacetic acid (TFA). sigmaaldrich.combeilstein-journals.org The specific composition of the cleavage cocktail can be tailored to the peptide sequence, often including scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions with sensitive residues such as tryptophan, methionine, and cysteine. sigmaaldrich.com

Compatibility with Auxiliary Protecting Groups (e.g., Boc, Dde, Mtt, Alloc)

The successful synthesis of complex peptides, including branched or cyclic structures, often relies on the use of multiple orthogonal protecting groups. The compatibility of the Fmoc/Ac protection strategy for D-Dab with other common protecting groups is therefore of paramount importance.

Boc (tert-butyloxycarbonyl): The Boc group is a widely used acid-labile protecting group. numberanalytics.com It is orthogonal to the base-labile Fmoc group, making the Fmoc/Boc protection scheme a cornerstone of SPPS. creative-peptides.comissuu.com In the context of this compound, a Boc group could be used to protect the N-terminus of the peptide before the selective deprotection of another side-chain group, or it could be used on the side chain of other amino acids within the sequence, such as Lysine (B10760008) or Ornithine. peptide.commedchemexpress.com The Boc group is stable to the piperidine treatment used for Fmoc removal but is cleaved by TFA, typically at the same time as the final peptide cleavage from the resin. creative-peptides.compeptide.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl): The Dde and the more sterically hindered ivDde groups are selectively cleaved by treatment with 2% hydrazine (B178648) in DMF. sigmaaldrich.comuci.edu This provides an additional layer of orthogonality, as they are stable to both the basic conditions of Fmoc removal and the acidic conditions used for Boc cleavage. sigmaaldrich.com This strategy is particularly useful for the on-resin modification of side chains, such as labeling or cyclization. sigmaaldrich.comresearchgate.net For instance, a peptide could be synthesized using this compound, and another residue like Lysine could be protected with Dde. The Dde group could then be selectively removed on the resin to allow for specific modification at that site, while the Ac group on D-Dab remains intact. researchgate.net To ensure complete orthogonality, it has been shown that using hydroxylamine (B1172632) hydrochloride/imidazole in NMP can selectively remove Dde groups in the presence of Fmoc groups. peptide.comsigmaaldrich.com

Mtt (4-methyltrityl): The Mtt group is an acid-labile protecting group that is significantly more sensitive to acid than the Boc group. It can be selectively removed using dilute solutions of TFA (e.g., 1% in dichloromethane) or a mixture of acetic acid, trifluoroethanol, and dichloromethane. sigmaaldrich.comsigmaaldrich.com This allows for the deprotection of an Mtt-protected side chain while other acid-labile groups like Boc and the peptide's linkage to the resin remain intact. sigmaaldrich.comresearchgate.net Fmoc-D-Dab(Mtt)-OH is a commercially available alternative to the acetyl-protected version for applications requiring selective side-chain deprotection under mild acidic conditions. peptide.comsigmaaldrich-jp.comnih.gov

Alloc (allyloxycarbonyl): The Alloc group is removed under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. iris-biotech.de This palladium-catalyzed cleavage provides another orthogonal deprotection strategy that is compatible with Fmoc, Boc, and other acid- or base-labile protecting groups. iris-biotech.deresearchgate.netiris-biotech.de This makes Alloc-protected amino acids valuable for the synthesis of branched or cyclic peptides where multiple, distinct deprotection steps are required. rsc.org

Table 1: Compatibility of Auxiliary Protecting Groups with this compound

Protecting Group Cleavage Condition Orthogonal to Fmoc Orthogonal to Ac Use Case with this compound
Boc Strong Acid (e.g., TFA) creative-peptides.compeptide.com Yes creative-peptides.com No Protection of other amino acid side chains (e.g., Lys, Orn) or N-terminus for specific strategies. peptide.commedchemexpress.com
Dde/ivDde 2% Hydrazine in DMF sigmaaldrich.comuci.edu Yes sigmaaldrich.com Yes On-resin side-chain modification of other residues (e.g., Lys) for labeling or cyclization. sigmaaldrich.comresearchgate.net
Mtt Mild Acid (e.g., 1% TFA in DCM) sigmaaldrich.comsigmaaldrich.com Yes sigmaaldrich.com Yes Selective deprotection of other side chains for on-resin modifications. sigmaaldrich.comresearchgate.net
Alloc Pd(0) catalyst iris-biotech.de Yes iris-biotech.de Yes Synthesis of complex branched or cyclic peptides requiring multiple orthogonal deprotection steps. rsc.org

Prevention of Undesired Side Reactions during SPPS

The successful synthesis of peptides containing this compound requires careful control of reaction conditions to minimize side reactions that can lead to impurities and lower yields.

Addressing Premature Fmoc and Acetyl Group Deprotection

While the Fmoc group is designed to be labile to piperidine, premature deprotection can occur under certain conditions. numberanalytics.com For instance, the free ε-amino group of a lysine residue within the peptide chain can be basic enough to cause undesired removal of the Fmoc group from the N-terminal amino acid. researchgate.net To prevent this, orthogonal protection of the lysine side chain is essential. researchgate.net

The acetyl group on the D-Dab side chain is generally robust. However, prolonged exposure to harsh conditions or the presence of strong nucleophiles could potentially lead to its premature removal. Careful optimization of coupling and deprotection times is crucial to maintain the integrity of all protecting groups throughout the synthesis. numberanalytics.com

Strategies to Avoid Lactamization and Branching Pathways

A significant side reaction associated with amino acids like D-Dab is intramolecular lactam formation. This can occur when the side-chain amino group attacks the activated α-carboxyl group of the same amino acid during coupling, leading to a cyclic byproduct and termination of the peptide chain. nih.gov Several strategies can be employed to minimize this side reaction:

Use of specific coupling reagents: Reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to reduce lactam formation by minimizing the basicity of the reaction environment. peptide.com

Pre-activation: Pre-activating the carboxylic acid group of the incoming amino acid before its addition to the resin can reduce the time it is susceptible to intramolecular attack.

Lowering reaction temperature: Performing the coupling reaction at a lower temperature (e.g., 0-4 °C) can slow down the rate of the intramolecular nucleophilic attack.

Branching of the peptide chain can occur if the side-chain amino group of D-Dab is not properly protected. The use of a stable protecting group like acetyl is the primary strategy to prevent the acylation of the side chain, which would lead to the formation of undesired branched peptides. peptide.comresearchgate.net

Solution-Phase Synthetic Routes and Hybrid Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis and hybrid solid-solution phase approaches offer advantages for the large-scale production of peptides. google.comgoogleapis.com In a hybrid approach, peptide fragments are synthesized on a solid support and then cleaved. google.com These protected fragments are subsequently coupled in solution to form the final peptide. google.com

This compound can be readily incorporated into such strategies. The Fmoc group provides temporary N-terminal protection during the solution-phase coupling of fragments, and the acetyl group ensures the side chain remains protected. The principles of orthogonal protection are equally important in these approaches to ensure chemoselective ligation of the peptide fragments.

Conformational and Structural Impact of Fmoc D Dab Ac Oh Residues Within Peptide Architectures

Influence on Peptide Secondary Structures

The presence of a D-amino acid, such as D-Dab, within a peptide sequence composed primarily of L-amino acids introduces significant local conformational perturbations. The stereochemistry of the α-carbon in D-amino acids is opposite to that of L-amino acids, which has profound implications for the allowable dihedral angles (φ and ψ) of the peptide backbone, as depicted in a Ramachandran plot psu.edu. This inherent difference is a key determinant of the structural impact of Fmoc-D-Dab(Ac)-OH.

The incorporation of a D-amino acid into a right-handed α-helix, the most common helical conformation in peptides and proteins, is generally destabilizing nih.gov. The D-configuration disrupts the regular hydrogen-bonding pattern (i, i+4) that stabilizes the α-helix explorationpub.com. The side chain of the D-residue can sterically clash with the backbone or side chains of neighboring L-residues, forcing the peptide to adopt a different, often less-ordered, conformation.

Illustrative Data on Helical Content Modulation:

Peptide SequencePredicted Helical Content (%)TechniqueReference (for similar systems)
Ac-(Ala)7-NH235CD Spectroscopy pnas.org
Ac-Ala-Ala-D-Ala -Ala-Ala-NH215CD Spectroscopy nih.gov
Ac-Ala-D-Dab(Ac) -Ala-NH2Data not available--

Note: This table is illustrative and based on general findings for D-amino acid incorporation. Specific data for this compound is not available in the cited literature.

Beta-sheets are another major secondary structure element, formed by hydrogen bonds between adjacent polypeptide strands wikipedia.org. The incorporation of a D-amino acid can have varied effects on β-sheet stability. In parallel β-sheets, a D-residue can introduce a significant distortion due to the altered side-chain orientation. In antiparallel β-sheets, the effect can be more complex. While a D-amino acid might disrupt the regular pleated structure, it can also be accommodated, sometimes leading to a local bulge or twist in the sheet acs.orgswitchlab.org.

One of the most significant conformational roles of D-amino acids is the induction of β-turns psu.edunih.gov. A β-turn is a region of a peptide involving four amino acid residues where the polypeptide chain reverses its direction. These turns are crucial for the folding of proteins and peptides. D-amino acids are frequently found in specific positions of β-turns, particularly in type I' and type II' turns uzh.chresearchgate.net.

The incorporation of this compound is highly likely to promote the formation of a β-turn. The D-configuration favors the positive φ angle often required in the i+1 or i+2 position of a β-turn nih.gov. The acetylated side chain can further stabilize the turn by forming a hydrogen bond with a nearby backbone amide or carbonyl group. Cyclic peptides containing Dab have been shown to adopt a variety of β-turn and γ-turn conformations acs.org. The Fmoc group at the N-terminus can also contribute to stabilizing a turn structure through aromatic interactions or by sterically favoring a folded conformation chemdiv.com. Therefore, this compound can be considered a potent β-turn mimetic, capable of introducing a well-defined conformational constraint in a peptide chain chemdiv.com.

Illustrative Data on Beta-Turn Induction:

Peptide FragmentPredominant ConformationKey NMR Evidence (for similar systems)Reference
-L-Pro-L-Gly-Type I β-turnStrong NOE between αH(i) and NH(i+2) acs.org
-D-Pro-L-Gly-Type II' β-turnStrong NOE between αH(i+1) and NH(i+2) uzh.ch
-D-Dab(Ac) -Gly-Likely Type II' β-turnData not available-

Effects on Beta-Sheet Formation and Disruption

Spectroscopic Investigations of Peptide Conformational Landscapes

Elucidating the precise three-dimensional structure of peptides containing modified residues like this compound relies heavily on advanced spectroscopic techniques.

Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution jascoinc.comwikipedia.org. The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is an ordered array of chiral α-carbons, and different secondary structures (α-helix, β-sheet, β-turn, random coil) give rise to characteristic CD spectra in the far-UV region (190-250 nm) vlabs.ac.in.

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information on peptides in solution, offering insights at the atomic level nih.govchemrxiv.org. A variety of NMR experiments can be used to determine the three-dimensional structure of a peptide containing this compound.

Key NMR parameters for structural analysis include:

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation acs.org. For example, a strong NOE between the α-proton of one residue and the amide proton of a residue further down the chain can define a turn or helical structure.

Scalar Coupling Constants (J-couplings): The 3JHNα coupling constant is related to the backbone dihedral angle φ. Small values (< 6 Hz) are indicative of helical conformations, while larger values (> 8 Hz) suggest an extended or β-sheet conformation pnas.org.

Chemical Shifts: The chemical shifts of protons, particularly the α-protons and amide protons, are sensitive to the local electronic environment and thus to the secondary structure chemrxiv.org. Deviations from random coil values can indicate the presence of ordered structures.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures researchgate.net.

Through a combination of these NMR techniques, a detailed 3D model of a peptide incorporating this compound can be generated, revealing the precise conformational constraints imposed by this unique amino acid derivative copernicus.orgscirp.org.

Applications of Peptides Incorporating Fmoc D Dab Ac Oh in Chemical Biology

Engineering of Architecturally Complex Peptide Constructs

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, allowing for the design of structures with enhanced stability and novel functions. Fmoc-D-Dab(Ac)-OH is particularly valuable for creating peptides with predefined three-dimensional shapes and functionalities.

Branched peptides, which contain peptide chains branching off from a central core, are of significant interest for applications ranging from vaccine development (as multiple antigenic peptides, MAPs) to drug delivery. The synthesis of such structures typically relies on the use of trifunctional amino acids with orthogonally protected side chains. For instance, derivatives like Fmoc-Lys(Dde)-OH or Fmoc-Dab(ivDde)-OH are employed where the side-chain protecting group (Dde or ivDde) can be selectively removed on-resin without affecting the N-terminal Fmoc group or other acid-labile side-chain protectors. rsc.org This allows for the synthesis of a new peptide chain from the deprotected side-chain amine.

In contrast, the acetyl group on the γ-amino side chain of this compound is a stable modification that is not removed during standard Fmoc-SPPS conditions. biosynth.com Therefore, this building block is not used to create a point of ramification for further peptide elongation. Instead, it is incorporated into a linear or branched peptide sequence to introduce a permanent D-configured, acetylated residue. This residue can confer specific properties, such as increased resistance to enzymatic degradation or acting as a recognition motif, within a branch that is generated using other orthogonally protected amino acids. biotage.com

Cyclization is a widely used strategy to improve the metabolic stability, receptor binding affinity, and bioavailability of therapeutic peptides. aurigeneservices.com This is often achieved by forming a lactam bridge between the side chains of an acidic amino acid (Asp or Glu) and a basic amino acid (Lys, Orn, or Dab). peptide.comsb-peptide.com This process requires the use of selectively removable protecting groups on the respective side chains to unmask the reactive functionalities for on-resin or solution-phase cyclization. peptide.commdpi.com Common protecting group pairs include Asp/Glu(OAll) and Lys/Dab(Alloc), where the allyl/allyloxycarbonyl groups are removed by palladium catalysis. iris-biotech.de

The use of this compound is not suited for side-chain-based cyclization strategies due to the chemical stability of its acetyl group. However, it plays a crucial role when incorporated into peptides that undergo head-to-tail cyclization. sb-peptide.com The presence of a D-amino acid can induce specific turn conformations in the linear peptide precursor, which pre-organizes the peptide backbone in a way that facilitates the intramolecular reaction between the N- and C-termini. researchgate.netpsu.edu The incorporation of D-Dab(Ac) can therefore promote efficient cyclization while simultaneously embedding a stable, functional modification within the cyclic scaffold. researchgate.net

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. This compound is a valuable reagent for creating such mimetics. biosynth.commedchemexpress.com Its primary application in this context is to serve as a structural mimic of N-ε-acetyl-L-lysine (AcK), a critical post-translational modification (PTM) involved in regulating protein function, particularly in histones. iris-biotech.de

By incorporating D-Dab(Ac) into a peptide sequence, researchers can study the biological roles of lysine (B10760008) acetylation. iris-biotech.de The D-Dab(Ac) residue offers several advantages over its natural counterpart for creating robust peptidomimetics:

Proteolytic Stability : The D-configuration of the α-carbon makes the adjacent peptide bonds highly resistant to cleavage by proteases, significantly increasing the peptide's half-life in biological systems. nih.govlifetein.com

Conformational Constraint : The D-amino acid restricts the available conformational space of the peptide backbone, helping to lock the peptide into a specific bioactive conformation. psu.edu

Structural Mimicry : The acetylated side chain provides the key chemical features of AcK, but with a shorter (two-carbon) methylene (B1212753) spacer compared to lysine's four carbons. This subtle structural difference can be exploited to probe the stringency of binding pockets in acetyl-lysine "reader" proteins. nih.gov

This building block also serves as a versatile scaffold for constructing more complex molecules where a stable, acetylated amino function is required. biosynth.com

Table 1: Comparison of Fmoc-D-Dab Derivatives for Peptide Synthesis

Derivative Side-Chain Group Side-Chain Stability Primary Application
This compound Acetyl (-Ac) Stable to standard SPPS conditions Introduction of a permanent acetylated residue; AcK mimic. smolecule.com
Fmoc-D-Dab(Boc)-OH tert-Butyloxycarbonyl (-Boc) Acid-labile (removed by TFA) Side-chain is deprotected during final cleavage. medchemexpress.com
Fmoc-D-Dab(ivDde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (-ivDde) Labile to hydrazine (B178648) Orthogonal protection for on-resin side-chain modification or branching.
Fmoc-D-Dab(Alloc)-OH Allyloxycarbonyl (-Alloc) Labile to Pd(0) catalysis Orthogonal protection for on-resin cyclization or modification. iris-biotech.de

Methodologies for Cyclic Peptide Formation

Functionalization Strategies for Site-Specific Molecular Tagging

The precise placement of molecular tags, such as fluorescent dyes or affinity labels, is essential for creating research probes to study biological processes. This compound contributes to these strategies primarily by providing a stable structural or recognition element.

A key advantage of using this compound is that it allows for the direct incorporation of an acetylated diamino acid residue into a peptide chain during synthesis. dovepress.com This approach bypasses the need for post-synthetic modification, which would typically involve synthesizing the peptide and then performing a separate chemical or enzymatic reaction to acetylate a lysine or other amino-containing side chain. Such multi-step processes can suffer from incomplete reactions and purification challenges.

Using pre-modified building blocks like this compound, or the analogous Fmoc-L-Lys(Ac)-OH, is a highly efficient strategy for producing peptides that mimic post-translationally modified proteins. issuu.comsigmaaldrich.comsigmaaldrich.com This method ensures that the modification is present at a specific, predetermined site with 100% occupancy. The acetyl group on the D-Dab side chain is stable and does not undergo further modification.

Bioconjugation is the process of chemically linking two molecules, such as a peptide and a fluorescent dye. This typically requires a reaction between two compatible functional groups, for example, the reaction of an amine with an N-hydroxysuccinimide (NHS) ester or a thiol with a maleimide. mdpi.com The acetyl amide on the side chain of a D-Dab(Ac) residue is chemically inert under standard bioconjugation conditions and is therefore not suitable as a direct handle for molecular tagging. rsc.org

However, peptides incorporating D-Dab(Ac) are highly valuable as components of research probes. In such constructs, the bioconjugation handle (e.g., an azide, alkyne, or additional lysine residue) is placed at a different position in the peptide, such as the N-terminus or on the side chain of another amino acid. genscript.com The role of the D-Dab(Ac) residue within the probe is to:

Serve as a stable mimic of an acetyl-lysine binding epitope, allowing the probe to selectively target and label proteins that recognize this PTM.

Enhance the stability of the probe against proteolytic degradation, ensuring its integrity in complex biological samples like cell lysates or serum. nih.gov

Table 2: Summary of Applications for Peptides Containing D-Dab(Ac)

Application Area Rationale for Using D-Dab(Ac)
Branched & Cyclic Peptides Induces favorable turn conformations for cyclization; provides stable modification within complex architectures. researchgate.net
Peptidomimetics Acts as a proteolytically stable mimic of N-ε-acetyl-L-lysine (AcK). iris-biotech.de
PTM-Interaction Studies Used to synthesize peptide probes for studying proteins that bind to acetylated lysine (e.g., bromodomains).
Research Probes Increases metabolic stability and provides a specific recognition motif for binding targets. nih.gov

Post-Synthetic Modification of the Gamma-Amino Group

Modulation of Peptide Bioactivity and Stability

The incorporation of non-proteinogenic amino acids is a powerful strategy in modern drug discovery to enhance the therapeutic properties of peptide-based candidates. acs.orgnih.govnih.gov The synthetic amino acid building block, this compound, provides access to peptides containing the D-enantiomer of 2,4-diaminobutyric acid (Dab), a modification that can fundamentally alter bioactivity and stability. Peptides containing such unnatural residues often exhibit improved pharmacokinetic profiles, including enhanced stability, potency, and bioavailability, compared to their counterparts composed solely of natural amino acids. nih.govnih.govresearchgate.net

Enhancement of Proteolytic Resistance

A primary obstacle in the clinical development of therapeutic peptides is their rapid degradation by proteases in biological systems. nih.gov Proteolytic enzymes typically exhibit high specificity for substrates composed of L-amino acids. The introduction of a D-amino acid, such as D-Dab derived from this compound, into a peptide sequence can significantly enhance its stability by making it resistant to proteolytic cleavage. nih.govactivotec.com

Research has demonstrated that this strategy effectively protects peptides from enzymatic degradation. For instance, studies on antimicrobial peptides (AMPs) have shown that substituting L-amino acids with D-amino acids or other unnatural amino acids like L-Dab confers substantial protection against proteolysis by enzymes such as trypsin. nih.govoup.com The D-configuration of the amino acid sterically hinders the ability of the protease to recognize and bind to its target cleavage site, thus slowing or preventing the breakdown of the peptide backbone. activotec.com In one study, derivatives of a cationic AMP were synthesized where L-lysine and L-arginine were replaced with various D-amino acids and unnatural amino acids, including L-Dab. The results confirmed that these modifications enhanced the stability of the peptides against both trypsin and plasma proteases. nih.govnih.gov Similarly, another investigation found that the all-D-amino acid versions of peptides were more resistant to trypsin degradation, which translates to longer in vivo half-lives and reinforces their therapeutic potential. oup.com

Improvement of Receptor-Binding Properties

A clear example of this modulation was observed in a structure-function study of lipidated peptidomimetic agonists for the formyl peptide receptor 2 (FPR2), a receptor involved in inflammation. When the N-terminal L-lysine residue in an agonist was replaced with (S)-2,4-diaminobutyric acid (the L-form of Dab), the resulting analogues lost all agonistic activity and instead exhibited weak antagonistic properties. acs.org This functional switch from agonist to antagonist demonstrates a profound change in the peptide-receptor interaction, highlighting how the subtle modification of a single amino acid side chain can critically influence binding and subsequent signal transduction.

Furthermore, the utility of Dab extends to non-traditional receptors like nucleic acids. In the design of synthetic nucleopeptides, which are engineered to bind DNA and RNA, the incorporation of L-Dab has been shown to be effective. Research showed that nucleopeptides constructed with an alternating pattern of thymine-functionalized L-Ornithine and L-Dab were able to bind efficiently to both DNA and RNA targets, demonstrating the versatility of this amino acid in mediating molecular recognition events. mdpi.com

Rational Design of Antimicrobial Peptide Analogues

This compound is a valuable tool in the rational design of new antimicrobial peptides (AMPs) with improved therapeutic profiles. A common strategy involves replacing the natural positively charged amino acid L-lysine with Dab to enhance stability and modulate activity. oup.comnih.gov The shorter side chain of Dab compared to lysine, along with its charge, can be leveraged to fine-tune the amphipathic structure of AMPs, which is often crucial for their membrane-disrupting mechanism.

In a study focused on developing AMPs to treat the Gram-negative pathogen Acinetobacter baumannii, researchers designed 26-residue D-conformation amphipathic α-helical peptides. nih.gov They systematically replaced positively charged residues like D-Lysine and D-Ornithine with L-Dab on the polar face of the helix. The results were significant: the Dab-containing peptides maintained excellent antimicrobial activity, comparable to the lysine versions, but showed a complete removal of hemolytic activity against human red blood cells. This dramatic increase in selectivity represents a major advancement in designing safer AMPs. nih.gov

Table 1: Antimicrobial and Hemolytic Activity of Designed AMPs nih.gov
Peptide IDSubstituted ResidueMIC vs. A. baumannii (μg/mL)Hemolytic Activity (% at 1000 μg/mL)
D84D-Lys1690
D86L-Dab160
D85D-Orn1685
D87L-Dap310

Similarly, another study modified the natural AMP Aurein 1.2 by substituting the lysine residues at positions 7 and 8 with Dab. The resulting Dab-containing analogues were found to exhibit the most stable α-helical structures among all tested variants. mdpi.com A stable helical conformation is often essential for the biological function of such peptides.

Table 2: Antimicrobial Activity (MIC, μM) of Aurein 1.2 Analogues mdpi.com
PeptideB. subtilisE. coli
Aurein 1.2 (Parent)12.5100
[Dab]⁷-Aurein 1.225>100
[Dab]⁸-Aurein 1.225>100
[Dab]⁷,⁸-Aurein 1.212.5100

The utility of Dab is also evident in the synthesis of complex antibiotics like teixobactin (B611279). In the development of teixobactin analogues, it was found that replacing a D-Threonine residue in the critical macrocyclic ring with D-Dap did not significantly alter the antimicrobial activity, demonstrating that this substitution is well-tolerated and can be used to explore structural diversity without losing function. monash.edu Furthermore, research on other cyclic lipopeptides has confirmed that the positively charged Dab residue is crucial for their antimicrobial efficacy. acs.org

Challenges and Future Directions in Fmoc D Dab Ac Oh Research

Addressing Synthetic Limitations and Promoting Efficiency

The incorporation of Fmoc-D-Dab(Ac)-OH into peptide chains using solid-phase peptide synthesis (SPPS) is not without its difficulties. Overcoming these limitations is crucial for the efficient and reliable production of target peptides.

The bulky nature of the Fmoc protecting group, combined with the acetylated side chain of this compound, can lead to steric hindrance during coupling reactions. This can result in slower reaction times and incomplete coupling, ultimately lowering the yield of the desired peptide. To mitigate this, researchers can employ several strategies:

Optimization of Coupling Reagents: Utilizing more potent coupling reagents can help overcome the steric barrier. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for difficult couplings. researchgate.net

Extended Coupling Times and Elevated Temperatures: Increasing the reaction time or performing the coupling at a higher temperature can provide the necessary energy to overcome the activation barrier, though this must be balanced against the risk of side reactions. peptide.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions, often leading to higher yields and purities, even for sterically hindered amino acids. peptide.com

Several side reactions can occur during the synthesis of peptides containing this compound, compromising the purity and yield of the final product.

Lactamization: The side-chain amine of the diaminobutyric acid residue, even when acetylated, can potentially participate in intramolecular cyclization to form a lactam. This is particularly a risk during the activation of the C-terminal carboxyl group of the Dab residue. Careful selection of coupling reagents and reaction conditions is essential to minimize this side reaction.

Aggregation: Peptides containing hydrophobic or aggregating sequences can be challenging to synthesize due to poor solvation of the growing peptide chain on the solid support. peptide.com This can lead to incomplete deprotection and coupling steps. Strategies to disrupt aggregation include:

The use of chaotropic salts. peptide.com

Employing solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO). peptide.com

Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue can disrupt interchain hydrogen bonding and prevent aggregation. sigmaaldrich.com

Branching: If the acetyl protecting group on the side-chain amine of Dab is not completely stable throughout the synthesis, unintended branching of the peptide chain can occur. Ensuring the robustness of the acetyl group to the repeated cycles of Fmoc deprotection is critical.

The final step of SPPS involves cleaving the peptide from the resin and removing all side-chain protecting groups. The stability of the acetyl group on the Dab side chain during this process is a key consideration.

Cleavage Cocktails: The standard cleavage cocktail for Fmoc-based synthesis is trifluoroacetic acid (TFA) with various scavengers. sigmaaldrich.com The acetyl group is generally stable to TFA, allowing for its retention in the final peptide if desired. However, if removal of the acetyl group is intended, stronger acidic or basic conditions would be required, which could compromise the integrity of the peptide.

Orthogonal Protection Schemes: For more complex peptide modifications, employing an orthogonal protecting group on the Dab side chain that can be removed under specific conditions without affecting other protecting groups is a valuable strategy. peptide.compeptide.com For instance, using a group that is labile to a specific enzyme or chemical reagent not used for global deprotection would allow for selective deacetylation or derivatization of the Dab side chain.

Strategies to Prevent Undesired Side Reactions (e.g., Lactamization, Aggregation, Branching)

Development of Advanced Derivatization Methodologies

The primary amino group on the side chain of diaminobutyric acid offers a versatile handle for various modifications, and the development of advanced derivatization techniques is a key area of future research.

Site-Specific Labeling: The ability to selectively deprotect the Dab side chain allows for the site-specific introduction of reporter molecules such as fluorophores, biotin, or spin labels. This is invaluable for studying peptide-protein interactions, cellular localization, and conformational dynamics.

Peptide Stapling: The Dab side chain can be utilized as one of the anchor points for "stapling," a technique used to constrain a peptide into a specific secondary structure, often an α-helix. explorationpub.com This can enhance the peptide's metabolic stability, cell permeability, and binding affinity to its target. explorationpub.com For example, a lactam bridge can be formed between the side chain of a D-Dab residue and a glutamic acid residue. explorationpub.com

Lipidation: Attaching lipid moieties to the Dab side chain can improve the pharmacokinetic properties of a peptide, enhancing its membrane association and bioavailability. nih.gov This is a common strategy for developing peptide-based therapeutics. nih.gov

Derivatization MethodPurposeExample Application
Site-Specific LabelingIntroduction of reporter groups for biological studies.Attaching a fluorescent dye to the Dab side chain to track the peptide's location within a cell.
Peptide StaplingConstraining the peptide into a specific conformation to improve stability and activity. explorationpub.comCreating an α-helical peptide by forming a lactam bridge between this compound and a glutamic acid residue. explorationpub.com
LipidationEnhancing membrane interaction and improving pharmacokinetic properties. nih.govConjugating a fatty acid to the Dab side chain to increase the half-life of a therapeutic peptide in the bloodstream.

Computational and Theoretical Studies on this compound Containing Peptides

Computational modeling and theoretical studies are becoming increasingly important in peptide research. For peptides containing this compound, these approaches can provide valuable insights that are difficult to obtain through experimental methods alone.

Binding Site Prediction: Docking studies can be employed to predict how a D-Dab(Ac)-containing peptide will bind to a target protein. This can guide the design of peptides with improved binding affinity and specificity.

Understanding Self-Assembly: For peptides designed to self-assemble into nanomaterials, computational studies can elucidate the molecular interactions driving the assembly process. rsc.org This knowledge can be used to design peptides that form specific nanostructures with desired properties. rsc.org

Exploration of Novel Biomedical and Material Science Applications through Peptide Design

The unique properties of D-Dab(Ac) make it an attractive building block for the development of novel materials and therapeutics.

Q & A

Q. What is the role of the acetyl (Ac) protecting group in Fmoc-D-Dab(Ac)-OH during solid-phase peptide synthesis (SPPS)?

The acetyl (Ac) group protects the γ-amino side chain of D-diaminobutyric acid (D-Dab), preventing unintended side reactions (e.g., branching or aggregation) during peptide elongation. This orthogonal protection allows selective removal of the α-amino Fmoc group under mild basic conditions (20% piperidine/DMF) while retaining side-chain integrity. The Ac group remains stable during SPPS and is typically removed post-cleavage using strong acids (e.g., HF or TFMSA) .

Q. How is this compound synthesized, and what are the critical parameters for achieving high purity?

Synthesis involves sequential protection of D-Dab:

Acetylation : The γ-amino group is acetylated using acetic anhydride in the presence of a base (e.g., triethylamine).

Fmoc introduction : The α-amino group is protected with Fmoc-Cl under alkaline conditions (e.g., Na₂CO₃/DMF).
Critical parameters:

  • Reaction time : Over-acetylation can lead to byproducts; monitor via TLC.
  • Purification : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) to isolate ≥95% purity.
  • Storage : Store at -20°C in anhydrous DMF to prevent hydrolysis .

Q. What solvents and conditions are optimal for dissolving this compound in SPPS?

this compound exhibits limited solubility in aqueous buffers. Optimal dissolution requires:

  • Primary solvent : DMF or DCM (10–20 mM).
  • Sonication : 10–15 min at 37°C to enhance solubility.
  • Compatibility : Avoid DMSO, which may prematurely cleave the Fmoc group under basic conditions .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

Steric hindrance from the Ac group and adjacent bulky residues (e.g., Trp, Ile) can reduce coupling efficiency. Mitigation strategies include:

  • Double coupling : Extend reaction time to 2–4 hours using HOBt/DIC or Oxyma Pure/DIC as activators.
  • Temperature : Perform reactions at 25–30°C to improve kinetics.
  • Resin swelling : Pre-swell resins (e.g., Rink amide MBHA) in DCM for 30 min before coupling .

Q. What analytical techniques validate the integrity of the Ac group during SPPS?

  • LC-MS : Monitor for mass shifts (+42 Da for Ac retention; accidental deprotection would show -42 Da).
  • ¹H NMR : Acetyl protons appear as a singlet at δ 1.9–2.1 ppm in DMSO-d₆.
  • FT-IR : Confirm C=O stretching of the Ac group at 1650–1680 cm⁻¹ .

Q. How does the Ac group influence the conformational stability of peptides containing D-Dab(Ac)?

The Ac group restricts side-chain flexibility, promoting:

  • Helical stabilization : In α-helices, the rigid Ac group reduces entropy loss during folding.
  • β-sheet disruption : Steric effects may destabilize extended structures, as observed in CD spectroscopy studies of model peptides .

Methodological Challenges and Solutions

Q. How to prevent premature Ac group deprotection during TFA-mediated resin cleavage?

The Ac group is stable under standard TFA cleavage (95% TFA, 2–4 hours). However, prolonged exposure (>6 hours) or high temperatures (>25°C) may cause partial deprotection. Solutions:

  • Scavengers : Add 2.5% triisopropylsilane (TIPS) and 2.5% H₂O to quench carbocations.
  • Cold cleavage : Perform at 0–4°C for acid-sensitive sequences .

Q. What orthogonal protection strategies are compatible with this compound?

  • Alloc/All : Use Pd(PPh₃)₄-mediated deprotection for selective removal without affecting Ac.
  • Boc : Stable under Fmoc deprotection conditions (piperidine) but requires strong acids (e.g., TFA/HF) for cleavage .

Key Research Applications

  • Peptide-drug conjugates : The Ac group enables site-specific functionalization (e.g., PEGylation) while maintaining peptide stability .
  • Antimicrobial peptides : Ac protection enhances resistance to protease degradation in D-Dab-rich sequences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.